molecular formula C15H26O3 B1360750 Ethyl 7-cyclohexyl-7-oxoheptanoate CAS No. 898753-77-0

Ethyl 7-cyclohexyl-7-oxoheptanoate

Cat. No.: B1360750
CAS No.: 898753-77-0
M. Wt: 254.36 g/mol
InChI Key: CGLXGLVLRGHIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-cyclohexyl-7-oxoheptanoate is an organic compound with the molecular formula C15H26O3. It is characterized by a cyclohexyl group attached to a heptanoate chain, which includes an ester functional group and a ketone. This compound is often used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 7-cyclohexyl-7-oxoheptanoate can be synthesized through several methods. One common approach involves the esterification of 7-cyclohexyl-7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The process might include the use of advanced catalysts and optimized reaction conditions to minimize by-products and maximize the purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol, ethyl 7-cyclohexylheptanoate.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Acidic or basic conditions can facilitate ester hydrolysis, while other nucleophiles can be introduced under controlled conditions.

Major Products:

    Oxidation: 7-cyclohexyl-7-oxoheptanoic acid.

    Reduction: Ethyl 7-cyclohexylheptanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-cyclohexyl-7-oxoheptanoate has diverse applications across several scientific disciplines:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which ethyl 7-cyclohexyl-7-oxoheptanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The ester and ketone functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions at the molecular level.

Comparison with Similar Compounds

Ethyl 7-cyclohexyl-7-oxoheptanoate can be compared with other similar compounds such as:

    Ethyl 7-chloro-7-oxoheptanoate: Differing by the presence of a chlorine atom, which can significantly alter its reactivity and applications.

    Ethyl 7-oxoheptanoate: Lacking the cyclohexyl group, making it less hydrophobic and potentially altering its biological activity.

    Cyclohexyl 7-oxoheptanoate: Where the ester group is attached to the cyclohexyl ring instead of the heptanoate chain, affecting its chemical properties and uses.

The uniqueness of this compound lies in its specific structure, which combines a cyclohexyl ring with a heptanoate chain, providing a balance of hydrophobic and hydrophilic properties that can be advantageous in various applications.

Properties

IUPAC Name

ethyl 7-cyclohexyl-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O3/c1-2-18-15(17)12-8-4-7-11-14(16)13-9-5-3-6-10-13/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLXGLVLRGHIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645648
Record name Ethyl 7-cyclohexyl-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-77-0
Record name Ethyl ζ-oxocyclohexaneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-cyclohexyl-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.